N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic hybrid compound combining pyrazole, oxadiazole, and acetamide pharmacophores. Its structure features:
- Oxadiazole core: A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and electronic properties in bioactive molecules.
- Acetamide substituent: A 4-methoxyphenyl group attached via a methylene bridge, which may influence lipophilicity and binding affinity.
This compound’s design leverages the bioactivity of pyrazole derivatives (e.g., antifungal, insecticidal properties) and the oxadiazole’s role in improving pharmacokinetic profiles . The 4-methoxyphenyl group could modulate solubility and target interactions, similar to substituents in related acetamide derivatives .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-8-13(20-21(10)2)15-18-19-16(24-15)17-14(22)9-11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYLHRVRLXEVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes that result in its pharmacological effects.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as imidazole derivatives, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues from literature:
*Estimated based on structural formula; †Calculated from molecular formula.
Key Observations :
- Substituent Impact : The 4-methoxyphenyl group in the target compound may offer superior solubility compared to electron-withdrawing groups (e.g., nitro in 8v ) but lower than bulky hydrophobic substituents (e.g., diphenylmethyl in ).
- Synthetic Routes : Most analogues, including the target compound, are synthesized via S-alkylation or carbodiimide-mediated coupling, suggesting scalable synthetic pathways .
Physicochemical Properties
- Crystallinity : Pyrazole derivatives often exhibit defined crystal structures with hydrogen-bonding networks (e.g., R²²(10) motifs in ), which could aid in formulation stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
